molecular formula C20H23N B593084 Maprotiline-D3 CAS No. 136765-39-4

Maprotiline-D3

Cat. No.: B593084
CAS No.: 136765-39-4
M. Wt: 280.429
InChI Key: QSLMDECMDJKHMQ-FIBGUPNXSA-N
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Description

Maprotiline-D3 is a deuterated form of the tetracyclic antidepressant maprotiline. It is primarily used as an internal standard in mass spectrometry for the quantification of maprotiline. The deuterium atoms in this compound replace hydrogen atoms, which helps in distinguishing it from the non-deuterated form during analytical procedures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Maprotiline-D3 involves the incorporation of deuterium atoms into the maprotiline molecule. One common method is the reduction of the corresponding deuterated intermediate with lithium aluminum deuteride. The reaction typically takes place in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Maprotiline-D3 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert this compound to its secondary amine form.

    Substitution: Substitution reactions can occur at the aromatic rings or the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Lithium aluminum deuteride is commonly used for reduction reactions.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Secondary amine derivatives.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Maprotiline-D3 is widely used in scientific research, particularly in:

    Chemistry: As an internal standard in mass spectrometry for the quantification of maprotiline.

    Biology: Studying the metabolic pathways and pharmacokinetics of maprotiline.

    Medicine: Investigating the therapeutic effects and side effects of maprotiline.

    Industry: Quality control and assurance in the production of maprotiline-based pharmaceuticals.

Mechanism of Action

Maprotiline-D3, like maprotiline, exerts its effects by inhibiting the reuptake of norepinephrine at the presynaptic neuronal membrane. This increases the concentration of norepinephrine in the synaptic clefts, enhancing adrenergic neurotransmission. The molecular targets include the norepinephrine transporter and various adrenergic receptors.

Comparison with Similar Compounds

Similar Compounds

    Nortriptyline: A tricyclic antidepressant with similar norepinephrine reuptake inhibition.

    Protriptyline: Another tricyclic antidepressant with similar pharmacological properties.

    Desipramine: A secondary amine tricyclic antidepressant with similar effects.

Uniqueness of Maprotiline-D3

This compound is unique due to the presence of deuterium atoms, which makes it an ideal internal standard for analytical purposes. The deuterium atoms provide a distinct mass difference, allowing for precise quantification in mass spectrometry.

Properties

IUPAC Name

3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)-N-(trideuteriomethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N/c1-21-14-6-12-20-13-11-15(16-7-2-4-9-18(16)20)17-8-3-5-10-19(17)20/h2-5,7-10,15,21H,6,11-14H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLMDECMDJKHMQ-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NCCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101016411
Record name Maprotiline-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101016411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136765-39-4
Record name Maprotiline-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101016411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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